molecular formula C8H8FNO2 B8764760 7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-amine

7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-amine

Cat. No. B8764760
M. Wt: 169.15 g/mol
InChI Key: XBTOBDYFBPMYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-amine is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2,3-dihydro-1,4-benzodioxin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1,4-benzodioxin-5-amine

InChI

InChI=1S/C8H8FNO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2,10H2

InChI Key

XBTOBDYFBPMYJD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Fluoro-5-nitro-2,3-dihydro-1,4-benzodioxin (6.96 g, 35 mmol) and 5% Pd/C (4 g) in MeOH (500 ml) was stirred overnight in the presence of hydrogen at atmospheric pressure at rt. The catalyst was filtered off and solvent removed; the residue was dissolved in MeOH (100 ml), more 5% Pd/C (paste, 3 g) was added and mixture stirred overnight in presence of hydrogen (45 psi) at rt. The catalyst was filtered off and solvent removed; the residue treated with DCM (20 ml), the solid filtered off and compound in DCM loaded on silica (pre-wet with petroleum ether) and purified using a 10%-50% EtOAc: 40-60 petroleum ether gradient to provide the desired compound (3 g, 51%).
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

10% Pd/C (400 mg) was added to a solution of 7-fluoro-5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (2.0 g, 10 mmol) in methanol (50 mL) and stirring was continued at 25° C. under H2 atmosphere for 3 h. The reaction mixture was filtered over celite bed and washed with methanol. The filtrate and the washings were concentrated under reduced pressure to afford 7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine (Int-27) (1.6 g, 94% yield) as pale brown liquid. MS (ESI): m/z 170.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
catalyst
Reaction Step One

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